5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a morpholine sulfonyl group, and an oxazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the benzodioxin ring, while reduction can lead to partially or fully reduced derivatives of the compound .
Scientific Research Applications
5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-ISOXAZOLYL)METHANOL: Shares the benzodioxin and isoxazole moieties but differs in the functional groups attached.
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID: Contains the benzodioxin ring but has a different carboxylic acid functional group.
1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Features a benzodioxin ring and a pyrazole carboxylic acid moiety.
Uniqueness
The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H21N3O7S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21N3O7S/c26-22(18-14-20(32-24-18)15-1-6-19-21(13-15)31-12-11-30-19)23-16-2-4-17(5-3-16)33(27,28)25-7-9-29-10-8-25/h1-6,13-14H,7-12H2,(H,23,26) |
InChI Key |
IFKCPTYLBSHRDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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